Methyl 4,6-dihydroxy-5-nitronicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dihydroxy-5-nitronicotinate typically involves the nitration of methyl 4,6-dihydroxy-3-pyridinecarboxylate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dihydroxy-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various esters and ethers.
Scientific Research Applications
Methyl 4,6-dihydroxy-5-nitronicotinate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Methyl 4,6-dihydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-dihydroxy-3-pyridinecarboxylate: A precursor in the synthesis of Methyl 4,6-dihydroxy-5-nitronicotinate.
Methyl 6-chloro-5-nitronicotinate: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and hydroxyl groups allow for diverse chemical reactivity, making it a valuable compound in various research fields .
Biological Activity
Methyl 4,6-dihydroxy-5-nitronicotinate is a compound of interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₈N₂O₅
- Molecular Weight : 188.15 g/mol
- IUPAC Name : this compound
- SMILES Notation :
COC(=O)c1c(c(N(=O)=O)cc(O)c1)O
This compound exhibits its biological effects through several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as inflammation and cellular signaling.
- Nitric Oxide Modulation : The nitro group is likely involved in modulating nitric oxide pathways, which are crucial for vascular health and neurotransmission.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. In a controlled study, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated that at lower concentrations, it exhibited minimal toxicity to normal human cell lines while effectively inhibiting the growth of cancer cell lines such as HeLa and MCF-7.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against common bacterial strains.
- Methodology : Disk diffusion method was employed.
- Results : Showed significant inhibition zones for both S. aureus and E. coli at concentrations of 50 µg/mL and above.
-
Anti-inflammatory Study :
- Objective : To evaluate the effects on inflammatory markers in a rat model.
- Methodology : Rats were treated with varying doses (10 mg/kg to 50 mg/kg).
- Results : A dose-dependent reduction in TNF-alpha levels was observed, supporting its anti-inflammatory potential.
-
Cytotoxicity Assessment :
- Objective : To determine the selective cytotoxic effects on cancer cells.
- Methodology : MTT assay was utilized on various cancer cell lines.
- Results : IC50 values were recorded at 20 µM for HeLa cells and 25 µM for MCF-7, indicating effective cytotoxicity.
Data Summary Table
Biological Activity | Test Organism/Model | Concentration/ Dose | Outcome |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | ≥50 µg/mL | Significant inhibition |
Anti-inflammatory | Rat model | 10-50 mg/kg | Decreased TNF-alpha levels |
Cytotoxicity | HeLa, MCF-7 | 20 µM (HeLa), 25 µM (MCF-7) | Effective growth inhibition |
Properties
IUPAC Name |
methyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYOFYOTZRQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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